molecular formula C7H15NO B6203076 1-methyl-2-(methylamino)cyclopentan-1-ol, Mixture of diastereomers CAS No. 1849357-57-8

1-methyl-2-(methylamino)cyclopentan-1-ol, Mixture of diastereomers

Cat. No.: B6203076
CAS No.: 1849357-57-8
M. Wt: 129.20 g/mol
InChI Key: TZFSBLJUUVVMRX-UHFFFAOYSA-N
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Description

1-methyl-2-(methylamino)cyclopentan-1-ol, Mixture of diastereomers, is a compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(methylamino)cyclopentan-1-ol involves the reaction of cyclopentanone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The resulting product is a mixture of diastereomers due to the presence of chiral centers in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Purification of the product is achieved through distillation and recrystallization techniques to obtain a high-purity mixture of diastereomers.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(methylamino)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-methyl-2-(methylamino)cyclopentanone.

    Reduction: Formation of 1-methyl-2-(methylamino)cyclopentane.

    Substitution: Formation of various substituted cyclopentanols depending on the reagents used.

Scientific Research Applications

1-methyl-2-(methylamino)cyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-(methylamino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(methylamino)methyl]cyclopentan-1-ol: Similar structure but different substitution pattern.

    1-methyl-2-(ethylamino)cyclopentan-1-ol: Similar structure with an ethyl group instead of a methyl group.

    1-methyl-2-(methylamino)cyclohexan-1-ol: Similar structure with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

1-methyl-2-(methylamino)cyclopentan-1-ol is unique due to its specific substitution pattern and the presence of chiral centers, resulting in a mixture of diastereomers. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1849357-57-8

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-methyl-2-(methylamino)cyclopentan-1-ol

InChI

InChI=1S/C7H15NO/c1-7(9)5-3-4-6(7)8-2/h6,8-9H,3-5H2,1-2H3

InChI Key

TZFSBLJUUVVMRX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1NC)O

Purity

95

Origin of Product

United States

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